molecular formula C15H15ClN2S B2501180 2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-02-1

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine

Cat. No.: B2501180
CAS No.: 477852-02-1
M. Wt: 290.81
InChI Key: AJZQOOVVXLKQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that features a cyclopenta(d)pyrimidine core with a 4-chlorobenzylsulfanyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves the following steps:

    Formation of the Cyclopenta(d)pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and cyclopentanone under acidic or basic conditions.

    Introduction of the 4-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the cyclopenta(d)pyrimidine core with 4-chlorobenzylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyrimidine ring.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dechlorinated or modified pyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorobenzyl)sulfanyl)-4-methyl-5H-cyclopenta(d)pyrimidine: Similar structure but lacks the 6,7-dihydro modification.

    2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is unique due to its specific combination of substituents and the presence of the 6,7-dihydro modification, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-10-13-3-2-4-14(13)18-15(17-10)19-9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZQOOVVXLKQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.